N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
Given the potential target of dpre1, it can be inferred that the compound affects the arabinogalactan biosynthesis pathway . This disruption leads to downstream effects on the mycobacterial cell wall’s integrity, potentially leading to cell death .
Result of Action
Based on the potential target of dpre1, the compound’s action could result in the disruption of the mycobacterial cell wall’s integrity, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the condensation of 2-aminobenzothiazole with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of the 3,5-dichlorobenzamide moiety, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-13-9-12(10-14(22)11-13)19(25)23-16-6-2-1-5-15(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWQXMMIJPVNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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